molecular formula C10H10N2O2 B11909301 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde

Cat. No.: B11909301
M. Wt: 190.20 g/mol
InChI Key: VCLNZXBOTCAWNI-UHFFFAOYSA-N
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Description

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde: is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings. It has a molecular formula of C10H10N2O2 and a molecular weight of 190.2 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halides or amines are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-A]pyridine-4-carboxylic acid
  • 7-Methylimidazo[1,2-a]pyridine
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde is unique due to its specific structural features, such as the methoxy and methyl groups at positions 7 and 2, respectively. These modifications confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

7-methoxy-2-methylpyrazolo[1,5-a]pyridine-4-carbaldehyde

InChI

InChI=1S/C10H10N2O2/c1-7-5-9-8(6-13)3-4-10(14-2)12(9)11-7/h3-6H,1-2H3

InChI Key

VCLNZXBOTCAWNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=C(C2=C1)C=O)OC

Origin of Product

United States

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